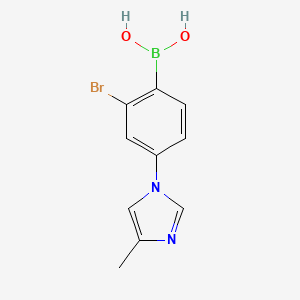
(2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a bromine atom and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures.
Biology and Medicine
In biology and medicine, this compound can be used to develop new pharmaceuticals. The imidazole ring is a common motif in many biologically active molecules, and the boronic acid group can interact with biological targets such as enzymes.
Industry
In industry, the compound can be used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in materials science.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The imidazole ring can participate in hydrogen bonding and other interactions, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid: Lacks the methyl group on the imidazole ring.
(2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic ester: Contains an ester group instead of the boronic acid group.
Uniqueness
The presence of both the bromine atom and the boronic acid group in (2-Bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid makes it particularly versatile for synthetic applications. The methyl group on the imidazole ring can also influence its reactivity and interactions with other molecules, providing unique properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10BBrN2O2 |
|---|---|
Poids moléculaire |
280.92 g/mol |
Nom IUPAC |
[2-bromo-4-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BBrN2O2/c1-7-5-14(6-13-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3 |
Clé InChI |
CAFVXASLAFNWBR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=C(N=C2)C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


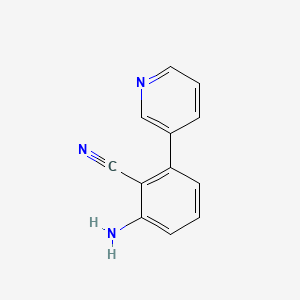
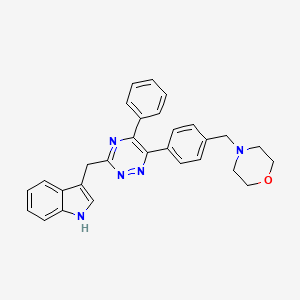
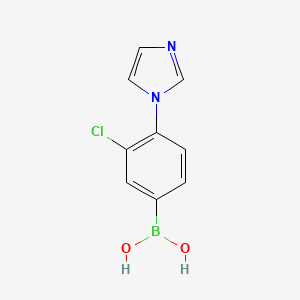
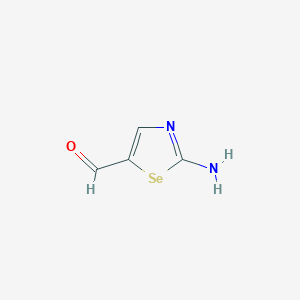


![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
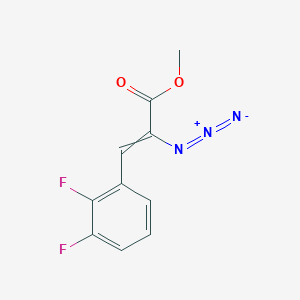
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)
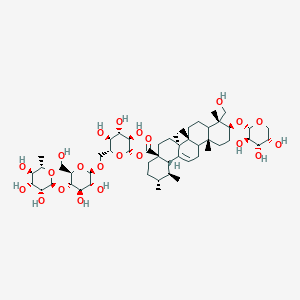
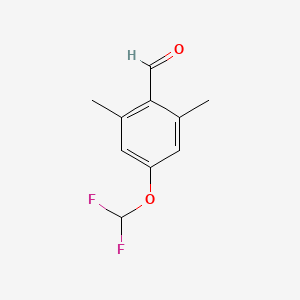
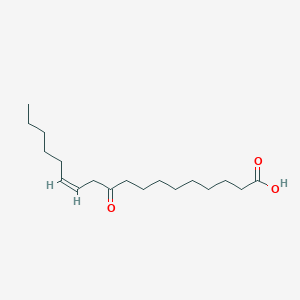
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)
